6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 888721-83-3
VCID: VC2615462
InChI: InChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
SMILES: C1=C2C(=O)NC=NN2C=C1Br
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

CAS No.: 888721-83-3

Cat. No.: VC2615462

Molecular Formula: C6H4BrN3O

Molecular Weight: 214.02 g/mol

* For research use only. Not for human or veterinary use.

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one - 888721-83-3

Specification

CAS No. 888721-83-3
Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
IUPAC Name 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Standard InChI InChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
Standard InChI Key ISWMRQCCABXILJ-UHFFFAOYSA-N
SMILES C1=C2C(=O)NC=NN2C=C1Br
Canonical SMILES C1=C2C(=O)NC=NN2C=C1Br

Introduction

Chemical Identity and Structural Properties

Basic Identification

6-Bromopyrrolo[2,1-f] triazin-4(3H)-one is a heterocyclic organic compound with the molecular formula C₆H₄BrN₃O and a molecular weight of 214.02 g/mol . This compound is identified by the CAS number 888721-83-3 and is also registered with the European Community (EC) number 953-327-4 . The compound belongs to the class of pyrrolo-triazines, which are known for their potential biological activities and synthetic utility in pharmaceutical development.

Structural Characteristics

The structure of 6-Bromopyrrolo[2,1-f] triazin-4(3H)-one consists of a fused ring system with a pyrrole ring connected to a triazine unit. The compound contains a bromine atom at the 6-position and a carbonyl group at the 4-position. This arrangement contributes to its unique chemical properties and reactivity patterns . The compound exists as a solid at room temperature with a calculated boiling point of approximately 378.6 °C at 760 mmHg .

Structural Identifiers and Nomenclature

The compound is referred to by several names in the scientific literature, reflecting different nomenclature systems and structural interpretations. The most common aliases include:

Identifier TypeValue
IUPAC Name6-bromopyrrolo[2,1-f] triazin-4(1H)-one
InChIInChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
InChI KeyISWMRQCCABXILJ-UHFFFAOYSA-N
Canonical SMILESC1=C2C(=O)NC=NN2C=C1Br
Molecular FormulaC₆H₄BrN₃O
MDL NumberMFCD11973831

Sources:

Physical and Chemical Properties

Physical Characteristics

6-Bromopyrrolo[2,1-f] triazin-4(3H)-one typically exists as a solid at standard conditions . The physical properties of this compound are summarized in the following table:

PropertyValue
Physical StateSolid
ColorNot specified in sources
Boiling Point378.6 ± 34.0 °C at 760 mmHg
Melting PointNot specified in sources
DensityNot specified in sources
SolubilityNot extensively documented

Sources:

Chemical Reactivity

The chemical reactivity of 6-Bromopyrrolo[2,1-f] triazin-4(3H)-one is primarily influenced by the presence of the bromine atom, which serves as a site for nucleophilic substitution reactions. Additionally, the carbonyl group at the 4-position can participate in various reactions typical of amide functionalities. The compound undergoes several types of chemical transformations, including:

  • Oxidation reactions

  • Reduction reactions

  • Nucleophilic substitution reactions, particularly at the bromine position

  • Various coupling reactions utilized in synthetic chemistry

The bromine atom in the compound can be substituted with other functional groups using appropriate nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate .

Synthesis and Preparation Methods

General Synthetic Approaches

  • Nucleophile-induced rearrangement of pyrrolooxadiazines

  • Regioselective intramolecular cyclization of substituted pyrroles

  • Synthetic pathways starting from brominated pyrroles and triazines

The reaction conditions are typically optimized for yield and purity, with careful consideration of temperature, solvent systems, and catalyst selection .

Applications in Medicinal Chemistry

Structure-Activity Relationships

Structure-activity relationship studies involving compounds similar to 6-Bromopyrrolo[2,1-f][1,2,] triazin-4(3H)-one suggest that modifications to the basic scaffold can significantly influence biological activity. The bromine atom at the 6-position appears to be important for certain biological activities, while modifications to other positions can be used to fine-tune properties such as potency, selectivity, and pharmacokinetic characteristics .

Material Science Applications

Electronic Properties

The unique structural characteristics of 6-Bromopyrrolo[2,1-f][1,2,] triazin-4(3H)-one make it potentially suitable for various applications in material science, particularly in the field of organic electronics. The compound's electronic properties include:

PropertyApproximate Value
Band GapPotentially around 2.0 eV (based on similar compounds)
Electron MobilityMay exhibit semiconducting properties
Hole MobilityNot specifically documented

These properties could make the compound interesting for applications in organic semiconductors and related fields, although specific research in this direction would need further investigation .

Comparison with Structurally Related Compounds

Structural Analogues

6-Bromopyrrolo[2,1-f] triazin-4(3H)-one has several structural analogues that differ in the position of substitution, the nature of the substituent, or the arrangement of the heterocyclic rings. Notable examples include:

  • 6-Bromopyrrolo[1,2-d] triazin-4(3H)-one (different ring fusion pattern)

  • 7-Bromopyrrolo[2,1-f] triazin-4-amine (different position of bromine substitution)

  • Pyrrolo[2,1-f] triazin-4(3H)-one (non-brominated analogue)

  • Pyrrolo[2,1-f] triazine (parent moiety without carbonyl group)

These structural variations can significantly affect the chemical reactivity and biological properties of the compounds .

Comparative Analysis

The differences between 6-Bromopyrrolo[2,1-f][1,2,] triazin-4(3H)-one and its structural analogues primarily relate to their electronic properties, reactivity patterns, and potential biological activities. The position of the bromine atom and the nature of other substituents can dramatically influence:

  • Reactivity towards nucleophiles and electrophiles

  • Binding affinity to biological targets

  • Physicochemical properties such as solubility and stability

  • Spectroscopic characteristics

These differences underscore the importance of precisely defined structures in the development of compounds for specific applications .

ParameterTypical Value
Purity95% to 98%
FormSolid
Storage Temperature2-8°C, typically sealed in dry containers
Hazard ClassificationTypically GHS07 (Harmful/Irritant)
Signal WordWarning
Shipping TemperatureNormal

It is important to note that specific hazard statements (such as H302, H315, H319, H332, H335) and precautionary statements (such as P261, P280, P305+P351+P338) are associated with this compound, indicating potential health hazards that require appropriate handling precautions .

Research Considerations and Future Directions

Current Research Status

Research involving 6-Bromopyrrolo[2,1-f][1,2,] triazin-4(3H)-one remains active, with continued interest in its potential applications in medicinal chemistry and material science. Current research appears to focus on:

  • Development of synthetic methodologies to access the compound and its derivatives more efficiently

  • Exploration of structure-activity relationships to optimize biological activity

  • Investigation of potential applications in drug discovery programs

  • Examination of material science applications, particularly in electronic and photovoltaic contexts

The compound's unique structural features and reactivity patterns continue to make it an attractive subject for scientific investigation .

Future Research Directions

Future research involving 6-Bromopyrrolo[2,1-f] triazin-4(3H)-one might explore several promising directions:

  • Development of more efficient and scalable synthetic routes

  • Expansion of structure-activity relationship studies to identify more potent and selective derivatives

  • Exploration of additional biological targets and therapeutic areas

  • Investigation of novel material science applications

  • Development of innovative formulation strategies to enhance drug-like properties

These research directions could potentially lead to valuable advances in both medicinal chemistry and material science domains .

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